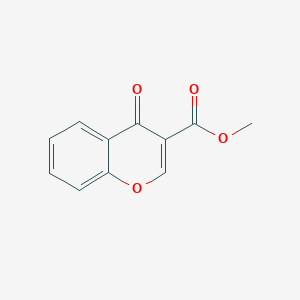
1-Methyl-3-(pyrrolidin-2-yl)-1h-indole
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-Methyl-3-(pyrrolidin-2-yl)-1h-indole is an organic compound that belongs to the class of indoles. Indoles are heterocyclic aromatic organic compounds that are widely distributed in nature and are known for their diverse biological activities. This particular compound features a pyrrolidine ring fused to an indole structure, with a methyl group attached to the nitrogen atom of the indole ring.
准备方法
Synthetic Routes and Reaction Conditions: 1-Methyl-3-(pyrrolidin-2-yl)-1h-indole can be synthesized through various synthetic routes. One common method involves the cyclization of appropriate precursors under specific conditions. For instance, the reaction of 1-methylindole with 2-pyrrolidinone in the presence of a strong base can yield the desired compound. The reaction typically requires heating and may be carried out in an inert atmosphere to prevent oxidation.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors, high-pressure conditions, and advanced purification techniques such as chromatography and crystallization.
化学反应分析
Types of Reactions: 1-Methyl-3-(pyrrolidin-2-yl)-1h-indole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the reduction of specific functional groups.
Substitution: The compound can undergo substitution reactions, where functional groups on the indole or pyrrolidine rings are replaced by other groups. Common reagents for these reactions include halogens, alkylating agents, and nucleophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide under acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.
Substitution: Halogens (chlorine, bromine), alkylating agents (methyl iodide), and nucleophiles (amines, thiols).
Major Products: The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield hydroxylated or carbonyl-containing derivatives, while reduction may produce fully or partially reduced compounds.
科学研究应用
1-Methyl-3-(pyrrolidin-2-yl)-1h-indole has a wide range of scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: Studied for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, such as in the development of new drugs targeting specific diseases.
Industry: Utilized in the production of specialty chemicals, pharmaceuticals, and agrochemicals.
作用机制
The mechanism of action of 1-Methyl-3-(pyrrolidin-2-yl)-1h-indole involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. For example, it may act as an agonist or antagonist at certain neurotransmitter receptors, influencing signal transduction pathways and cellular responses.
相似化合物的比较
1-Methyl-2-(pyrrolidin-2-yl)-1h-indole: Similar structure but with a different substitution pattern on the indole ring.
1-Methyl-3-(pyrrolidin-2-yl)-2h-indole: Similar structure but with a different tautomeric form of the indole ring.
1-Methyl-3-(pyrrolidin-3-yl)-1h-indole: Similar structure but with a different substitution pattern on the pyrrolidine ring.
Uniqueness: 1-Methyl-3-(pyrrolidin-2-yl)-1h-indole is unique due to its specific substitution pattern, which can influence its chemical reactivity, biological activity, and potential applications. The presence of the pyrrolidine ring fused to the indole structure imparts distinct properties that differentiate it from other indole derivatives.
属性
分子式 |
C13H16N2 |
|---|---|
分子量 |
200.28 g/mol |
IUPAC 名称 |
1-methyl-3-pyrrolidin-2-ylindole |
InChI |
InChI=1S/C13H16N2/c1-15-9-11(12-6-4-8-14-12)10-5-2-3-7-13(10)15/h2-3,5,7,9,12,14H,4,6,8H2,1H3 |
InChI 键 |
MHUGNQWXLUJVNZ-UHFFFAOYSA-N |
规范 SMILES |
CN1C=C(C2=CC=CC=C21)C3CCCN3 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


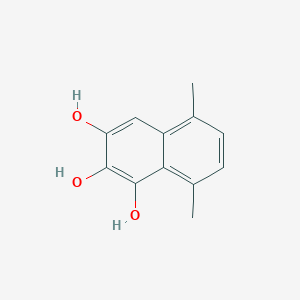



![2',3'-Dihydrospiro[cyclohexane-1,1'-inden]-3-amine](/img/structure/B11899455.png)
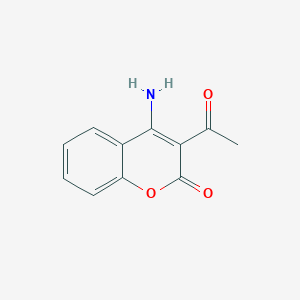

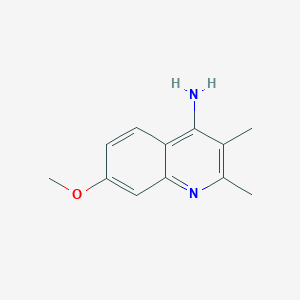
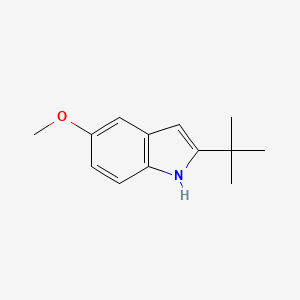

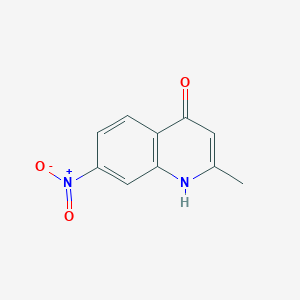

![5-{[1,2,4]Triazolo[4,3-a]pyridin-3-yl}pentan-1-amine](/img/structure/B11899493.png)
